1-(3,5-Dichlorphenyl)piperazin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

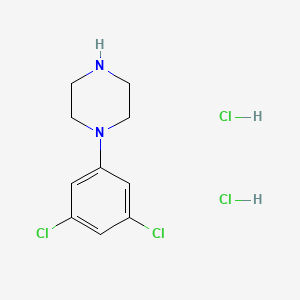

1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl4N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H12Cl2N2

- Molecular Weight : 239.12 g/mol

- IUPAC Name : 1-(3,5-Dichlorophenyl)piperazine dihydrochloride

The compound features a piperazine ring substituted with a 3,5-dichlorophenyl group, which is essential for its biological activity. The presence of chlorine atoms enhances its lipophilicity and receptor binding affinity.

Anticonvulsant Activity

Research indicates that 1-(3,5-Dichlorophenyl)piperazine dihydrochloride exhibits significant anticonvulsant properties. It has been studied for its efficacy in animal models of epilepsy.

- Mechanism of Action : The compound is believed to modulate voltage-gated sodium channels and enhance GABAergic transmission, leading to increased seizure threshold.

- Case Study : A study by Kamiński et al. (2015) demonstrated that derivatives of piperazine showed significant activity in maximal electroshock tests (MES). The compound's structure-activity relationship (SAR) studies suggest that modifications can enhance its anticonvulsant efficacy.

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| 1-(3,5-Dichlorophenyl)piperazine dihydrochloride | TBD | MES |

| 3-(trifluoromethyl)anilide | 62.14 | MES |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | MES |

Anticancer Activity

In addition to its anticonvulsant properties, this compound has shown potential as an anticancer agent.

- Mechanism of Action : It may inhibit topoisomerase II activity and induce apoptosis in cancer cells. Molecular docking studies have indicated effective binding to DNA.

- Synergistic Effects : A recent study evaluated the combination of this compound with doxorubicin (DOX), revealing enhanced cytotoxicity against cancer cells compared to DOX alone. The compounds exhibited significant synergistic effects at doses of 50 µM.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 1-(3,5-Dichlorophenyl)piperazine dihydrochloride | 10 | >94 |

| Compound BS130 | 50 | 72 |

| Compound BS230 | 50 | 87 |

Detection of Piperazine Derivatives

The detection and quantification of piperazine derivatives like 1-(3,5-Dichlorophenyl)piperazine dihydrochloride are crucial in toxicology due to their association with new psychoactive substances (NPS) and potential poisoning cases.

- Analytical Methods : Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have improved the detection capabilities for these compounds in biological samples. Rapid diagnostic methods are essential for timely clinical interventions.

- Case Study : A study highlighted the symptoms associated with piperazine derivative poisoning, including tachycardia and pupil dilation. The need for comprehensive analytical approaches is emphasized to ensure accurate diagnosis and treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dichloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dichlorophenyl)piperazine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated derivatives, while reduction can produce different amine derivatives.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichlorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

- 1-(2,5-Dichlorophenyl)piperazine dihydrochloride

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride

- 1-(3,4-Dichlorophenyl)piperazine dihydrochloride

These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenyl ring This structural variation can lead to differences in their chemical reactivity, biological activity, and applications

Biologische Aktivität

1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential therapeutic applications, supported by data tables and recent case studies.

Chemical Structure and Properties

1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a derivative of piperazine, characterized by the presence of two chlorine atoms on the aromatic ring. Its chemical formula is C10H12Cl2N2 with a molecular weight of approximately 235.13 g/mol. This structure is significant as it influences the compound's interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that it functions as a ligand for serotonin receptors, particularly the 5-HT receptor family. Its binding affinity can lead to modulation of neurotransmitter release and subsequent physiological effects.

Key Mechanisms:

- Serotonin Receptor Modulation : It has been shown to influence serotonin levels, which can affect mood and behavior. Increased serotonin levels may result in entactogenic effects, similar to those observed with other psychoactive substances .

- Dopamine and Norepinephrine Interaction : The compound has also been associated with increased levels of dopamine and norepinephrine, which can lead to both therapeutic effects and adverse reactions such as tachycardia and hypertension .

Pharmacological Profiles

1-(3,5-Dichlorophenyl)piperazine dihydrochloride exhibits a range of pharmacological activities:

- Psychoactive Effects : The compound has been noted for its mild hallucinogenic effects at higher doses, comparable to substances like MDMA but significantly less potent .

- Cytotoxicity : Studies have evaluated its cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown moderate inhibition rates against breast cancer cell lines (MDA-MB-231) with IC50 values indicating limited cytotoxicity .

Data Table: Biological Activity Overview

Case Study 1: Psychoactive Properties

A study conducted on piperazine derivatives highlighted the psychoactive properties of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride. It was found to bind effectively to the 5-HT2 receptor, leading to increased serotonin activity, which is linked to both therapeutic and adverse behavioral outcomes .

Case Study 2: Cytotoxic Evaluation

In another investigation focused on novel piperazine derivatives, 1-(3,5-Dichlorophenyl)piperazine dihydrochloride was tested for its cytotoxic properties against breast cancer cell lines. The results indicated that while some compounds showed inhibition rates above 50%, this specific derivative exhibited only moderate efficacy, suggesting further structural modifications may be necessary for enhanced activity .

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;;/h5-7,13H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHHRQZMKLYRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.